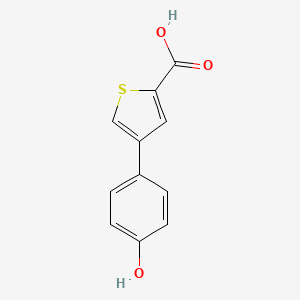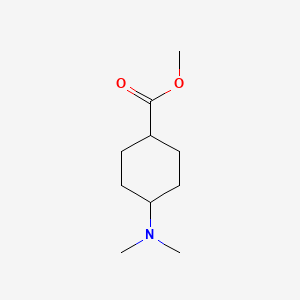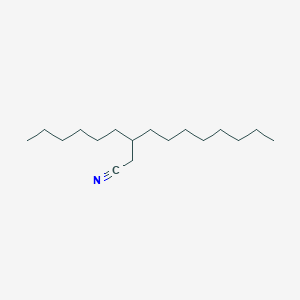
N1-(4-Methoxybenzyl)-phenylene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-Methoxybenzyl)-phenylene-1,3-diamine, also known as 4-Methoxybenzyl-N1-phenyl-1,3-diaminopropane, is an important organic compound used in a variety of research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 79-81°C and a boiling point of 230-232°C. This compound is widely used in organic synthesis and is an important component in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine is an important reagent in organic synthesis and is used as a catalyst in the production of pharmaceuticals. It acts as a ligand in coordination chemistry, binding to metal ions in a specific manner to form coordination complexes. This binding process is known as chelation, and it is responsible for the catalytic activity of the compound.
Biochemical and Physiological Effects
N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine is not known to have any direct biochemical or physiological effects. However, compounds that are produced as a result of its use in organic synthesis may have biological effects. For example, compounds produced through the use of this compound in the synthesis of pharmaceuticals may have pharmacological effects.
Advantages and Limitations for Lab Experiments
N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine is an important reagent in organic synthesis and is widely used in laboratory experiments. It has a number of advantages, such as its low cost, its solubility in a variety of solvents, and its stability in aqueous solutions. It is also non-toxic and non-flammable, making it safe to use in laboratory experiments. However, it is not as reactive as other organic compounds, meaning that it may require additional reagents or catalysts in order to be used in certain reactions.
Future Directions
The use of N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine in organic synthesis is likely to continue to increase in the future. It is possible that new methods of synthesis will be developed, which would make the production of this compound more efficient. It could also be used in the synthesis of other organic compounds, such as polymers, dyes, and pharmaceuticals. Additionally, further research could be conducted on its mechanism of action and its potential biochemical and physiological effects.
Synthesis Methods
The synthesis of N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine is typically achieved through a two-step reaction. The first step involves the reaction of 4-methoxybenzaldehyde with ammonia and hydrochloric acid, resulting in the formation of 4-methoxybenzylamine. The second step involves the reaction of 4-methoxybenzylamine with 1-chloro-3-nitrobenzene, resulting in the formation of N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine.
Scientific Research Applications
N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as a ligand in coordination chemistry. It has also been used in the production of polymers, in the synthesis of organic dyes, and in the synthesis of other organic compounds.
properties
IUPAC Name |
3-N-[(4-methoxyphenyl)methyl]benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-7-5-11(6-8-14)10-16-13-4-2-3-12(15)9-13/h2-9,16H,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKJZBMERICHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-Methoxybenzyl)-phenylene-1,3-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine](/img/structure/B6322830.png)



![3-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-benzonitrile](/img/structure/B6322849.png)
![5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6322852.png)

